2-Amino-5-(trifluoromethoxy)biphenyl
Overview
Description
2-Amino-5-(trifluoromethoxy)biphenyl is an organic compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of an amino group (-NH2) and a trifluoromethoxy group (-OCF3) attached to a biphenyl structure. It is known for its unique chemical properties and has garnered significant interest in various fields of scientific research.
Scientific Research Applications
2-Amino-5-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Safety and Hazards
The safety data sheet for 2-Amino-5-(trifluoromethoxy)biphenyl indicates that it is classified under the GHS07 pictogram, with a signal word of "Warning" . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
As for future directions, 2-Amino-5-(trifluoromethoxy)biphenyl continues to be a subject of research in various fields. It is sourced from leading manufacturers and supplied worldwide for various applications . Further studies are needed to fully understand its properties and potential applications.
Mechanism of Action
Target of Action
It is often used as a reagent in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, it likely acts as a boron reagent . In these reactions, the boron reagent undergoes transmetalation, transferring an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds , which can result in the synthesis of a wide variety of organic compounds.
Preparation Methods
The synthesis of 2-Amino-5-(trifluoromethoxy)biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-5-(trifluoromethoxy)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Amino-5-(trifluoromethoxy)biphenyl can be compared with other similar compounds, such as:
2-Amino-5-(trifluoromethyl)biphenyl: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3), which can affect its chemical properties and reactivity.
2-Amino-4-(trifluoromethoxy)biphenyl: The position of the trifluoromethoxy group is different, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-phenyl-4-(trifluoromethoxy)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-10-6-7-12(17)11(8-10)9-4-2-1-3-5-9/h1-8H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSUFAAFDZLIJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)OC(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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